2-chloro-N-(2,4-dichlorophenyl)propanamide
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Overview
Description
2-chloro-N-(2,4-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 g/mol . It is characterized by the presence of a chloro group and a dichlorophenyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dichlorophenyl)propanamide typically involves the reaction of 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.
Hydrolysis: Formation of 2,4-dichloroaniline and the corresponding carboxylic acid.
Scientific Research Applications
2-chloro-N-(2,4-dichlorophenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)acetamide
- 2-chloro-N-(2,4-dichlorophenyl)butanamide
- 2-chloro-N-(2,4-dichlorophenyl)pentanamide
Uniqueness
2-chloro-N-(2,4-dichlorophenyl)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloro and dichlorophenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-chloro-N-(2,4-dichlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIZZOYREZKCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037477 |
Source
|
Record name | 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-94-1 |
Source
|
Record name | 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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